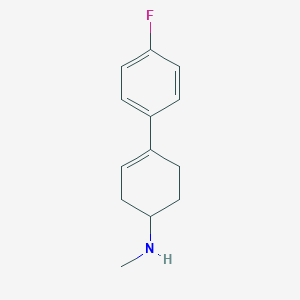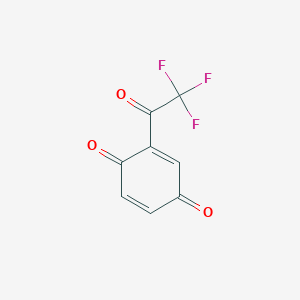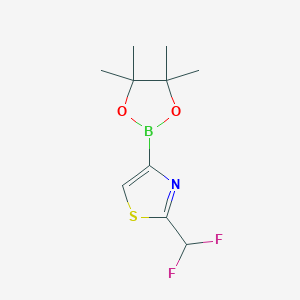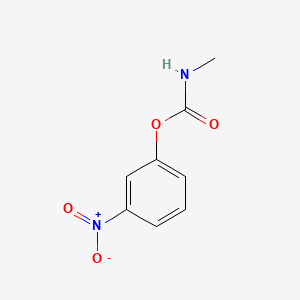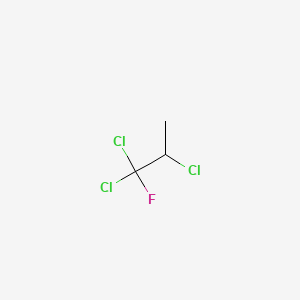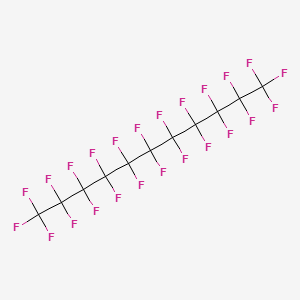
Perfluoroundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroundecane is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain. This compound is known for its exceptional chemical stability, hydrophobicity, and resistance to degradation, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoroundecane can be synthesized through the electrochemical fluorination of undecane. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and a nickel anode. The reaction is typically carried out at low temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoroundecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, although this is not common due to its stability.
Reduction: Reduction reactions are rare and typically require extreme conditions.
Substitution: Nucleophilic substitution reactions can occur, but they require highly reactive nucleophiles and elevated temperatures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions are often other fluorinated compounds, which retain the stability and hydrophobic properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Perfluoroundecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.
Biology: Employed in the study of lipid membranes due to its hydrophobic nature.
Medicine: Investigated for use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of non-stick coatings, lubricants, and fire-fighting foams
Wirkmechanismus
The mechanism of action of perfluoroundecane is primarily based on its ability to interact with lipid membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins, potentially altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorodecane
- Perfluorododecane
- Perfluorohexane
Comparison
Perfluoroundecane is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical stability. Compared to shorter-chain compounds like perfluorohexane, it offers greater stability and lower volatility. Longer-chain compounds like perfluorododecane may have similar stability but are less volatile and more challenging to handle .
Eigenschaften
CAS-Nummer |
307-49-3 |
|---|---|
Molekularformel |
C11F24 |
Molekulargewicht |
588.08 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosafluoroundecane |
InChI |
InChI=1S/C11F24/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35 |
InChI-Schlüssel |
VCIVYCHKSHULON-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



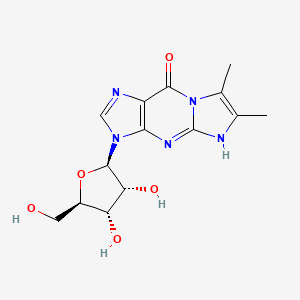
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
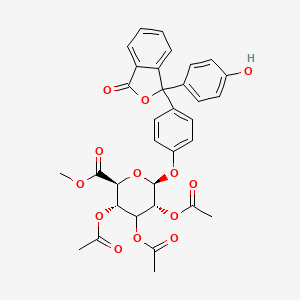
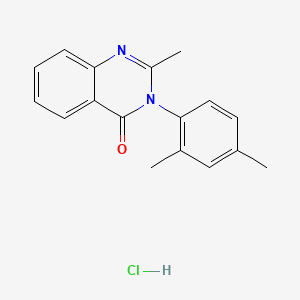
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
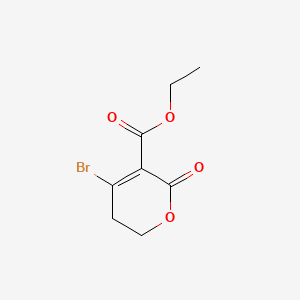
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
